molecular formula C11H16BClN2O2 B13462121 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

Cat. No.: B13462121
M. Wt: 254.52 g/mol
InChI Key: XBLGDXHFJUQAKZ-UHFFFAOYSA-N
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Description

6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, attached to a chlorinated pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the borylation of a chlorinated pyridine derivative. One common method is the palladium-catalyzed borylation reaction, where a chlorinated pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to form stable covalent bonds with various substrates. The boron atom in the dioxaborolane ring can act as a Lewis acid, facilitating the formation of boron-oxygen or boron-nitrogen bonds. This property is particularly useful in catalytic processes and the formation of stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine stands out due to its unique combination of a chlorinated pyridine ring and a dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations. Its ability to participate in both nucleophilic substitution and coupling reactions further enhances its versatility in synthetic chemistry .

Biological Activity

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H17BClN2O3
  • Molecular Weight : 284.73 g/mol
  • CAS Number : 1310404-53-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a kinase inhibitor and its role in modulating signaling pathways associated with cancer and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis and inhibit tumor growth in xenograft models.
    • A study reported an IC50 value of approximately 0.1 µM against specific cancer cell lines, indicating potent activity .
  • Kinase Inhibition :
    • It has been identified as a potential inhibitor of the DYRK1A kinase. Enzymatic assays confirmed its ability to inhibit DYRK1A with nanomolar affinity .
    • The compound's structure allows for effective binding to the ATP-binding site of kinases, which is crucial for its inhibitory effects.
  • Anti-inflammatory Effects :
    • In models of inflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokine production. It was effective in reducing IL-6 and TNF-alpha levels in LPS-stimulated macrophages .
    • Its anti-inflammatory properties suggest potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferation
Kinase InhibitionInhibits DYRK1A with nanomolar affinity
Anti-inflammatoryReduces IL-6 and TNF-alpha production

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, the efficacy of this compound was evaluated against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.05 µM after 48 hours of treatment. Furthermore, flow cytometry analysis revealed an increase in early apoptotic cells in treated groups compared to controls.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life suitable for therapeutic applications. Further studies are needed to fully elucidate its metabolic profile.

Properties

Molecular Formula

C11H16BClN2O2

Molecular Weight

254.52 g/mol

IUPAC Name

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

InChI

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,14H2,1-4H3

InChI Key

XBLGDXHFJUQAKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)N

Origin of Product

United States

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